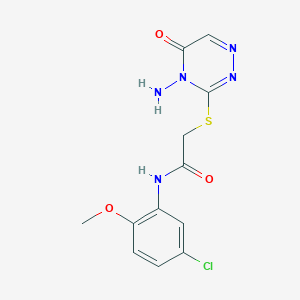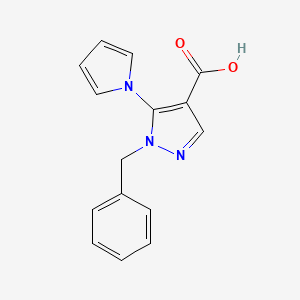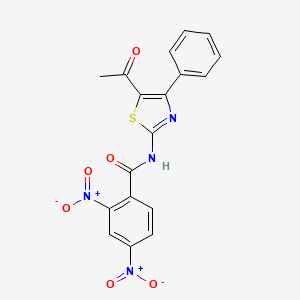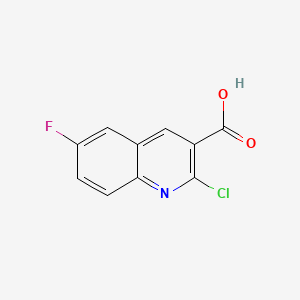
Chlorhydrate de méthyl thiophène-2-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl thiophene-2-carboximidate hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a thiophene ring, making it a valuable compound in organic synthesis, pharmaceutical development, and biological investigations.
Applications De Recherche Scientifique
Methyl thiophene-2-carboximidate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials such as organic semiconductors, corrosion inhibitors, and light-emitting diodes
Mécanisme D'action
Target of Action
Methyl thiophene-2-carboximidate hydrochloride is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .
Mode of Action
Other thiophene derivatives have been found to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biological effects .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl thiophene-2-carboximidate hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of methyl thiophene-2-carboximidate hydrochloride may involve large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl thiophene-2-carboximidate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted thiophene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboximidic acid methyl ester hydrochloride
- 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride
- 2-substituted thiophene derivatives
Uniqueness
Methyl thiophene-2-carboximidate hydrochloride stands out due to its specific structure and reactivity, which make it particularly useful in organic synthesis and pharmaceutical development. Its ability to undergo a variety of chemical reactions and its potential biological activities further enhance its value in scientific research .
Propriétés
IUPAC Name |
methyl thiophene-2-carboximidate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUWBJFZEJDNAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CS1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2401461.png)

![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)


![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)




